2-(3,4-dimethoxybenzyl)-1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazole
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Overview
Description
2-[(3,4-DIMETHOXYPHENYL)METHYL]-1-[3-(3-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-DIMETHOXYPHENYL)METHYL]-1-[3-(3-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate amines and other reagents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as sodium dithionite .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-DIMETHOXYPHENYL)METHYL]-1-[3-(3-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(3,4-DIMETHOXYPHENYL)METHYL]-1-[3-(3-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,4-DIMETHOXYPHENYL)METHYL]-1-[3-(3-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of methoxy groups and the benzodiazole core play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3-(3,4-Dimethoxyphenyl)-1-propanol
Uniqueness
Compared to similar compounds, 2-[(3,4-DIMETHOXYPHENYL)METHYL]-1-[3-(3-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C26H28N2O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-methoxyphenoxy)propyl]benzimidazole |
InChI |
InChI=1S/C26H28N2O4/c1-29-20-8-6-9-21(18-20)32-15-7-14-28-23-11-5-4-10-22(23)27-26(28)17-19-12-13-24(30-2)25(16-19)31-3/h4-6,8-13,16,18H,7,14-15,17H2,1-3H3 |
InChI Key |
WRZDQFFHLUEYRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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